molecular formula C16H23NO3S B3335771 [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester CAS No. 1353976-55-2

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B3335771
CAS No.: 1353976-55-2
M. Wt: 309.4 g/mol
InChI Key: QXGQTALMCUYELV-UHFFFAOYSA-N
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Description

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester is a cyclohexane-based carbamate derivative featuring a benzyl ester and a hydroxyethylsulfanyl substituent. This compound serves as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its structure combines a carbamate-protected cyclohexylamine with a sulfur-containing side chain, which influences its reactivity and stability. Notably, commercial availability issues are reported, as it is listed as a discontinued product by suppliers like CymitQuimica .

Properties

IUPAC Name

benzyl N-[4-(2-hydroxyethylsulfanyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-10-11-21-15-8-6-14(7-9-15)17-16(19)20-12-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGQTALMCUYELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145536
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353976-55-2
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353976-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with cyclohexanol, which undergoes substitution reactions to introduce the hydroxy-ethylsulfanyl group. This is followed by the formation of the carbamic acid benzyl ester through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

Table 1: Key Structural Differences and Functional Groups
Compound Name Key Substituents Functional Group Characteristics Reference
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester (Target) Benzyl ester, hydroxyethylsulfanyl Hydroxyl (H-bonding), thioether (moderate reactivity)
[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester Oxazolidinone ring, ethylsulfenyl Oxazolidinone (stereochemical control)
{4-[(2-Chloro-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloroacetyl, isopropylamino Chloroacetyl (nucleophilic substitution site)
[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester Aminoethylsulfanyl Primary amine (reactivity in acylation/alkylation)
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclopropyl, hydroxyethylamino Cyclopropyl (steric hindrance), hydroxyl
Key Observations :
  • Oxazolidinone Derivatives (e.g., compound 7d in ): The oxazolidinone ring enhances enantioselectivity in asymmetric synthesis, as evidenced by HPLC data showing >90% ee . This contrasts with the target compound, which lacks such stereochemical control elements.
  • Chloroacetyl Derivatives : The chloroacetyl group in compounds like those in and increases electrophilicity, making them suitable for nucleophilic substitution reactions (e.g., in drug conjugate synthesis) .
  • Amino vs.
Table 2: Stability of Benzyl vs. Cyclohexyl Esters
Ester Type Aspartimide Formation Rate (HF, 0°C) Stability in Basic Conditions (e.g., DIEA) Reference
Benzyl ester 73.6 × 10⁻⁶ s⁻¹ High aspartimide formation (~51% in 24 h)
Cyclohexyl ester 25.3 × 10⁻⁶ s⁻¹ Low aspartimide formation (~0.3% in 24 h)
Key Observations :
  • The benzyl ester in the target compound is prone to aspartimide formation under acidic (HF) or basic (DIEA) conditions, limiting its utility in peptide synthesis. Substitution with a cyclohexyl ester, as shown in , reduces aspartimide formation by ~170-fold .
  • The hydroxyethylsulfanyl group may further influence stability. Thioethers are generally more oxidation-sensitive than ethers, requiring inert atmospheres during synthesis.

Biological Activity

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester, identified by CAS number 1353976-55-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclohexyl ring with a hydroxy-ethylsulfanyl group and a carbamic acid benzyl ester moiety. The synthesis typically involves multi-step organic reactions starting from cyclohexanol, followed by the introduction of the hydroxy-ethylsulfanyl group and the formation of the carbamic acid benzyl ester through reaction with benzyl chloroformate under basic conditions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1SubstitutionCyclohexanol
2EsterificationBenzyl chloroformate
3PurificationColumn chromatography

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. The hydroxy-ethylsulfanyl group may modulate enzyme activity, while the benzyl ester enhances lipophilicity, improving cell membrane permeability and bioavailability.

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing, particularly regarding its interaction with glutathione transferases which are implicated in drug resistance .

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the interaction of similar carbamate compounds with human glutathione transferase A1-1 (hGSTA1-1), suggesting that modifications in structure could enhance anticancer activity by overcoming drug resistance mechanisms .
  • Enzyme Inhibition : Research on related carbamates has demonstrated their role as inhibitors for fatty acid amide hydrolase (FAAH), which is crucial in pain modulation and inflammation control. This suggests that this compound may also have analgesic properties .

Similar Compounds Overview

Compound NameBiological ActivityStructural Features
4-Hydroxy-2-quinolonesAntimicrobialHydroxy group, quinolone structure
Spirocyclic oxindolesAnticancerComplex cyclic structure
Coumarin derivativesAntioxidantAromatic ring system

Unique Features

The unique combination of functional groups in this compound offers distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness positions it as a valuable candidate for further pharmacological exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester

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